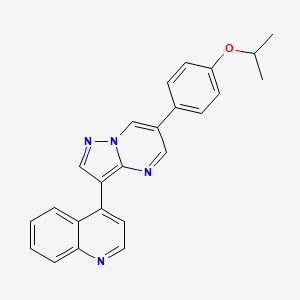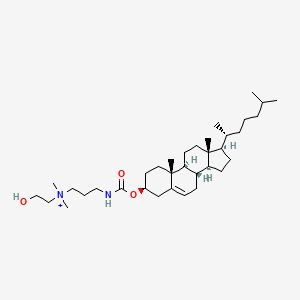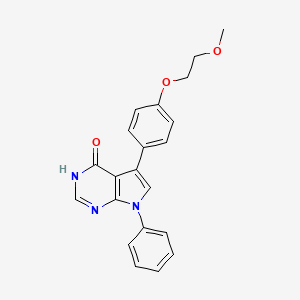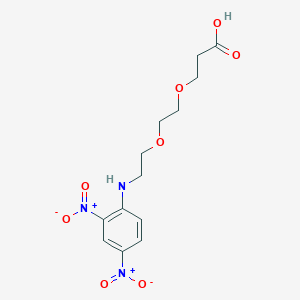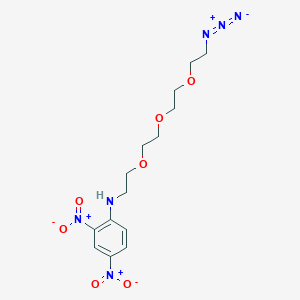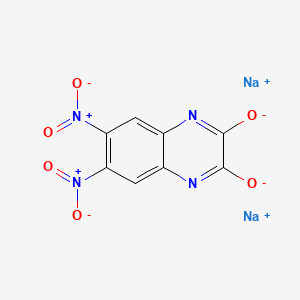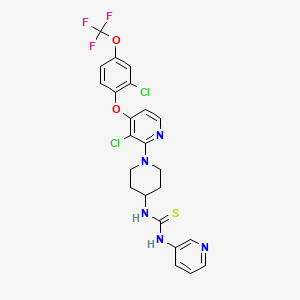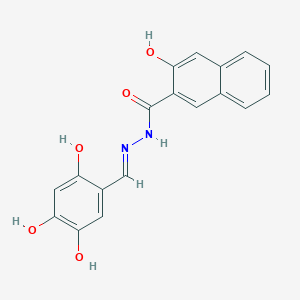
Dyngo-4a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dyngo-4a, also known as Hydroxy-Dynasore, is a structural analog of Dynasore. It serves as an improved, low cytotoxicity, and non-specific binding dynamin inhibitor. Dynamin is a large GTPase that plays a crucial role in vesicle scission from membrane-bound clathrin-coated pits during endocytosis . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Wissenschaftliche Forschungsanwendungen
Dyngo-4a findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Wird als Werkzeug zur Untersuchung von Endozytose und Vesikelverkehr verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Membrandynamik.
Medizin: Auf potenzielle therapeutische Anwendungen untersucht, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen.
Industrie: Kann Anwendungen in Medikamententransportsystemen und Nanotechnologie haben.
5. Wirkmechanismus
This compound hemmt die dynaminabhängige Endozytose von Transferrin mit einem IC50 von 5,7 μM in vitro. Es stört die Bildung von membrangebundenen Vesikeln während der Endozytose, was zelluläre Prozesse beeinflusst . Weitere Forschung ist erforderlich, um seine genauen molekularen Ziele und Signalwege aufzuklären.
Wirkmechanismus
Mode of Action
Dyngo-4a interacts with its targets by inhibiting the GTPase activity of dynamin, thereby preventing the process of clathrin-mediated endocytosis . This interaction results in the prevention of botulin neurotoxin A (BoNTs) uptake and internalization, and the prevention of SNAP25 cleavage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the clathrin-mediated endocytosis pathway . By inhibiting dynamin, this compound disrupts the formation of clathrin-coated vesicles, which are essential for the internalization of various molecules, including receptors and nutrients . This disruption can have downstream effects on cellular signaling and nutrient uptake.
Pharmacokinetics
It is known that this compound is soluble in dmso to 100 mm , suggesting that it may have good bioavailability
Result of Action
The inhibition of dynamin by this compound has several molecular and cellular effects. It prevents the uptake and internalization of botulin neurotoxin A (BoNTs), prevents SNAP25 cleavage, inhibits BoNTs induced paralysis, and delays botulism onset . In addition, this compound has been shown to induce differentiation in Neuro-2a cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study on the ocular surface, it was found that this compound was remarkably protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that the oxidative environment can influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Dyngo-4a has been shown to induce Neuro-2a cell differentiation and increase Tuj-1 positive staining . It also inhibits Neuro-2a cell proliferation in a dose-dependent manner . These findings suggest that this compound could be a potential therapeutic target for counteracting botulism and for the treatment of neuroblastoma .
Biochemische Analyse
Biochemical Properties
Dyngo-4a is a structural analog of Dynasore and exhibits improved potency and lower cytotoxicity. It inhibits dynamin I and dynamin II with IC50 values of 0.38 μM and 2.3 μM, respectively . This compound interacts with dynamin by binding to its GTPase domain, thereby preventing the hydrolysis of GTP and inhibiting the scission of clathrin-coated vesicles from the plasma membrane . Additionally, this compound inhibits clathrin-mediated endocytosis with an IC50 of 5.7 μM . This compound also prevents the uptake and internalization of botulin neurotoxin A and inhibits the cleavage of SNAP25 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits clathrin-mediated endocytosis, which is essential for the internalization of transferrin and other molecules . In endothelial cells, this compound affects the internalization and signaling of VEGFR2, a receptor involved in angiogenesis . This compound also induces differentiation in neuroblastoma cells and inhibits their proliferation in a dose-dependent manner . Furthermore, this compound influences cell signaling pathways, such as the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GTPase domain of dynamin, inhibiting its activity and preventing the scission of clathrin-coated vesicles . This inhibition disrupts clathrin-mediated endocytosis, affecting the internalization of various receptors and molecules . This compound also prevents the uptake and internalization of botulin neurotoxin A, thereby inhibiting its toxic effects . Additionally, this compound influences cell signaling pathways by modulating the phosphorylation of key proteins such as AKT and ERK1/2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored at -20°C and can be used for up to one month when prepared as stock solutions . This compound has been shown to inhibit dynamin-dependent processes such as endocytosis and membrane ruffling in both short-term and long-term studies . Its effects on cellular function may diminish over time due to potential degradation or changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at a dosage of 30 mg/kg has been shown to protect against botulin neurotoxin A-induced paralysis . Higher doses of this compound may lead to toxic or adverse effects, such as inhibition of fluid-phase endocytosis and peripheral membrane ruffling . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to dynamin-dependent endocytosis. It inhibits the GTPase activity of dynamin, preventing the hydrolysis of GTP and the subsequent scission of clathrin-coated vesicles . This inhibition affects the internalization of various molecules and receptors, thereby influencing cellular metabolism and signaling pathways . This compound also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with dynamin and other binding proteins . It inhibits dynamin-dependent endocytosis, affecting the internalization and distribution of various molecules . This compound’s localization and accumulation within cells are influenced by its binding to dynamin and other cellular components . This compound’s transport and distribution are crucial for its effectiveness in inhibiting dynamin and modulating cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its interaction with dynamin and the inhibition of clathrin-mediated endocytosis . It localizes to areas where dynamin is active, such as the plasma membrane and endocytic vesicles . This compound’s activity and function are influenced by its localization within specific cellular compartments, affecting processes such as vesicle formation and receptor internalization . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific subcellular locations .
Vorbereitungsmethoden
Dyngo-4a kann unter Verwendung synthetischer Routen synthetisiert werden, die Dynasore ähneln. Die chemische Struktur der Verbindung ist unten dargestellt:
Hydroxy Dynasore (this compound)
!Hydroxy Dynasore
3. Analyse der chemischen Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören:
Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen mit Alkylhalogeniden oder Acylchloriden eingehen.
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören modifizierte Derivate von this compound, die in Forschungsstudien weiter untersucht werden können.
Analyse Chemischer Reaktionen
Dyngo-4a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound may undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include modified derivatives of this compound, which can be explored further in research studies.
Vergleich Mit ähnlichen Verbindungen
Dyngo-4a zeichnet sich durch seine verbesserte Wirksamkeit und geringe Zytotoxizität im Vergleich zu anderen Dynamin-Inhibitoren aus. Zu ähnlichen Verbindungen gehören Dynasore selbst (HY-15304) und verwandte Analoga.
Eigenschaften
CAS-Nummer |
1256493-34-1 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
3-hydroxy-N-[(Z)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9- |
InChI-Schlüssel |
UAXHPUSKEWEOAP-OCKHKDLRSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3O)O)O)O |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dyngo-4a; Dyngo 4a; Dyngo4a; Hydroxy Dynasore; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
